2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride
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Overview
Description
2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of azetidines and benzothiazoles Azetidines are four-membered nitrogen-containing heterocycles, while benzothiazoles are bicyclic compounds containing both benzene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE typically involves the reaction of azetidine derivatives with benzothiazole derivatives. One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target azetidine derivatives.
Industrial Production Methods
Industrial production of 2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, modulating their activity. The benzothiazole moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle.
Benzothiazole: A bicyclic compound containing benzene and thiazole rings.
Azetidine-2-carboxylic acid: A toxic mimic of proline.
Uniqueness
2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE is unique due to the combination of the azetidine and benzothiazole moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11ClN2OS |
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Molecular Weight |
242.73 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-1,3-benzothiazole;hydrochloride |
InChI |
InChI=1S/C10H10N2OS.ClH/c1-2-4-9-8(3-1)12-10(14-9)13-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H |
InChI Key |
KMFYNWJOWHNXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=NC3=CC=CC=C3S2.Cl |
Origin of Product |
United States |
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